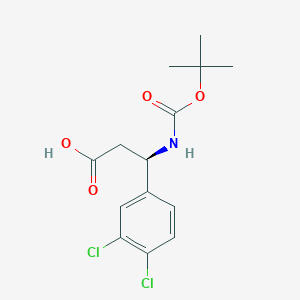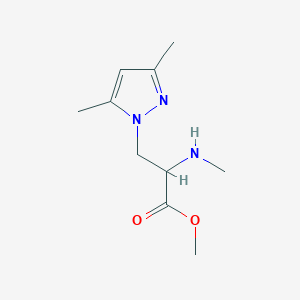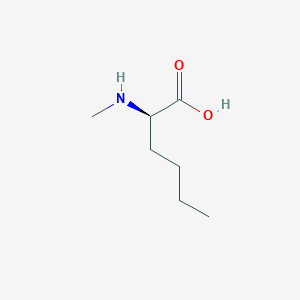
N-methyl-D-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-D-norleucine is an amino acid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. Structurally, it is a modified form of norleucine, where a methyl group is attached to the nitrogen atom. This modification imparts distinct characteristics to the compound, making it a subject of interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-D-norleucine typically involves the methylation of D-norleucine. One common method is the reductive amination of D-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium under mild conditions to ensure the selective formation of the N-methylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-D-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-D-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in the context of amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-methyl-D-norleucine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in amino acid transport and metabolism. The compound can influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N-methyl-D-norleucine can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties but lacking the methyl group on the nitrogen.
Norvaline: Another amino acid derivative with a similar structure but differing in the length of the carbon chain.
Leucine: A branched-chain amino acid that plays a crucial role in protein synthesis and metabolism.
Uniqueness: The presence of the methyl group on the nitrogen atom in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from its analogs and making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
FPDYKABXINADKS-ZCFIWIBFSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)O)NC |
Kanonische SMILES |
CCCCC(C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)


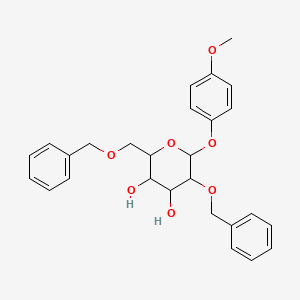
![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)


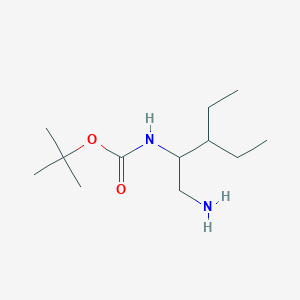
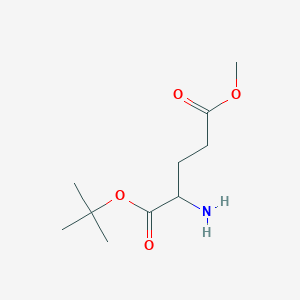
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
